

Spectroscopic Data of Dimethylcarbamate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dimethylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethylcarbamate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of carbamate-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **dimethylcarbamate**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the methyl groups and the carbonyl carbon.

Proton (^1H) NMR Data

The ^1H NMR spectrum of a simple **dimethylcarbamate**, such as methyl N,N-**dimethylcarbamate**, is expected to show distinct signals for the N-methyl and O-methyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts for Methyl N,N-**dimethylcarbamate**

Protons	Chemical Shift (δ) ppm	Multiplicity
N(CH ₃) ₂	~2.9	Singlet
OCH ₃	~3.6	Singlet

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-¹³ (¹³C) NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

Carbon	Chemical Shift (δ) ppm
N(CH ₃) ₂	~36
OCH ₃	~52
C=O	~157

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. For instance, in a study involving the reaction of dimethyl carbonate with albumin, the carbonyl carbon of the resulting carbamate structure was observed at 157.47 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a **dimethylcarbamate** is the strong absorption band of the carbonyl group (C=O).

Table 3: Characteristic IR Absorption Frequencies for N,N-Dimethylcarbamates

Functional Group	Vibration	Frequency (cm ⁻¹)	Intensity
C=O	Stretch	1745 - 1704	Strong
C-N	Stretch	~1490	Medium-Strong
C-O	Stretch	~1259	Strong

Data sourced from a study on the infrared spectra of carbamate pesticides[2]. The exact frequency of the carbonyl stretch can be influenced by the molecular structure and phase (solid or liquid)[2]. For example, the IR spectrum of methyl N,N-dimethyl carbamate shows a characteristic absorption peak that can be viewed in spectral databases[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For carbamates, a characteristic neutral loss is often observed.

Table 4: Expected Mass Spectrometry Data for Methyl N,N-dimethylcarbamate

Parameter	Value
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
Key Fragmentation	Neutral loss of CH ₃ NCO (57 Da)

The neutral loss of methyl isocyanate (CH₃NCO) is a common fragmentation pathway for N-methyl carbamates under mass spectrometric analysis[4].

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a **dimethylcarbamate** derivative is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the **dimethylcarbamate** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 (can be adjusted based on sample concentration).
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
 - Pulse Program: Proton-decoupled.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase and baseline corrections.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the spectra to the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid **dimethylcarbamate** samples[5].

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the solid **dimethylcarbamate** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].
- Pellet Formation:
 - Place a small amount of the mixture into a pellet-pressing die.
 - Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, translucent disc[5].
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} [5].
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known values for carbamates.

Mass Spectrometry Protocol (LC-MS/MS)

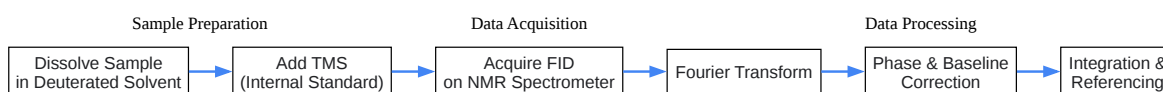
This protocol is a general guideline for the quantitative analysis of carbamates and may require optimization for specific matrices[6].

- Sample Preparation (QuEChERS Method):
 - For samples in a complex matrix (e.g., food, environmental), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed[4][6].
 - Homogenize the sample and extract with acetonitrile.
 - Add extraction salts (e.g., MgSO_4 , NaCl) and centrifuge[6].
 - The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization[7].
 - Flow Rate: 0.2-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 40 °C[7].
 - Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode is common for carbamates[7].
 - Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, selecting precursor and product ion pairs[4][7].
- Data Analysis:

- Identify the analyte based on its retention time and specific MRM transitions.
- Quantify the analyte using a calibration curve, often with the aid of a stable isotope-labeled internal standard[4][6].

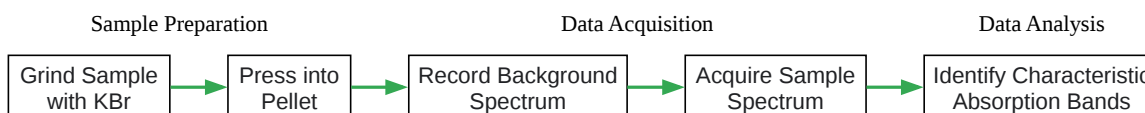
Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.



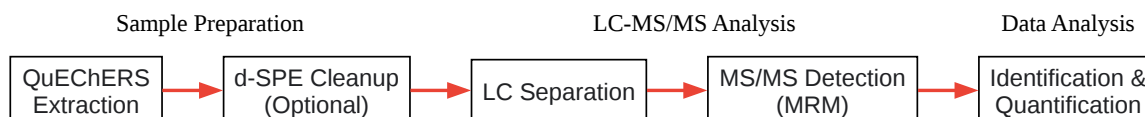
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NMR Spectroscopy Experimental Workflow.



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FT-IR Spectroscopy Experimental Workflow (KBr Pellet Method).



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LC-MS/MS Experimental Workflow.

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